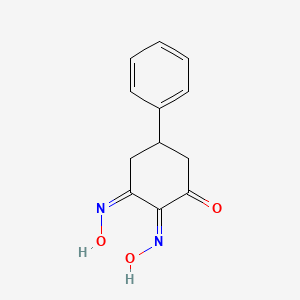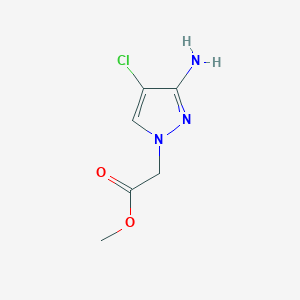
methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features an amino group and a chloro substituent on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-4-chloropyrazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amino derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding pockets.
相似化合物的比较
Similar Compounds
3-Amino-4-chloropyrazole: Lacks the ester group but shares the amino and chloro substituents.
Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Similar structure but without the chloro substituent.
Methyl 2-(4-chloro-1H-pyrazol-1-yl)acetate: Similar structure but without the amino group.
Uniqueness
Methyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is unique due to the presence of both amino and chloro substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H8ClN3O2 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC 名称 |
methyl 2-(3-amino-4-chloropyrazol-1-yl)acetate |
InChI |
InChI=1S/C6H8ClN3O2/c1-12-5(11)3-10-2-4(7)6(8)9-10/h2H,3H2,1H3,(H2,8,9) |
InChI 键 |
AXVNARHNRIEBKP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C=C(C(=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
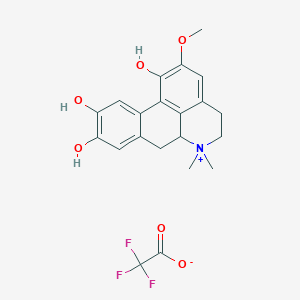
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
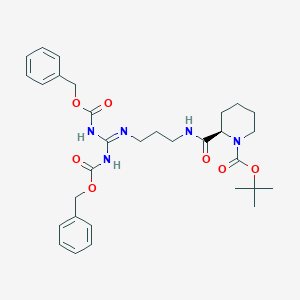
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)

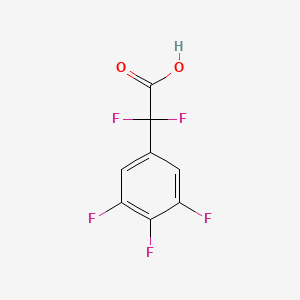

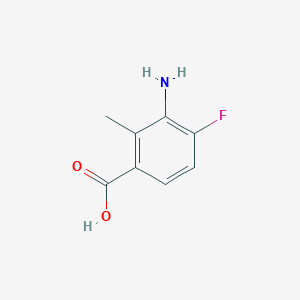

![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)

